![molecular formula C20H24ClN5O2S B2415546 (4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone CAS No. 1286704-35-5](/img/structure/B2415546.png)
(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone
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Description
The compound “(4-Amino-3-(pyrrolidine-1-carbonyl)isothiazol-5-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds . This compound is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular formula of this compound is C20H24ClN5O2S, and its molecular weight is 433.96. It contains a pyrrolidine ring, an isothiazol ring, and a piperazine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications
Antimicrobial Activity
Compounds with structures similar to the given chemical have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives of pyridine, incorporating elements like benzothiazolyl and piperazine, have shown variable and modest antimicrobial activities against bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Chemical Synthesis and Drug Development
The chemical synthesis of complex molecules involving piperazine and pyrrolidine frameworks indicates a broader interest in these compounds for drug development. For example, synthesis techniques involving decarboxylative condensation highlight the ongoing efforts to create novel compounds that could serve as building blocks for pharmaceuticals (Tsuge, Kanemasa, Ohe, & Takenaka, 1987).
Enzyme Inhibition
Some derivatives are studied for their role as enzyme inhibitors, which is crucial for developing drugs targeting specific physiological pathways. The detailed investigation of molecular interactions of compounds with receptors or enzymes provides insights into designing more effective therapeutic agents. This is illustrated by research on cannabinoid receptor antagonists, highlighting the intricate balance between agonist and inverse agonist activities (Landsman, Burkey, Consroe, Roeske, & Yamamura, 1997).
Metabolism and Pharmacokinetics
Understanding the metabolism, excretion, and pharmacokinetics of chemical compounds is essential for drug development, ensuring efficacy and safety. Studies on compounds similar to the given structure, focusing on their metabolic pathways and interactions within biological systems, lay the groundwork for developing new drugs with optimized pharmacological profiles (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).
properties
IUPAC Name |
[4-amino-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-5-yl]-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2S/c1-13-4-5-14(21)12-15(13)24-8-10-26(11-9-24)20(28)18-16(22)17(23-29-18)19(27)25-6-2-3-7-25/h4-5,12H,2-3,6-11,22H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIJWQNUIIWAGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(C(=NS3)C(=O)N4CCCC4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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